Ethyl 2-formyl-3-methylbutanoate
Overview
Description
Ethyl 2-formyl-3-methylbutanoate: is an organic compound with the molecular formula C8H14O3 . It is an ester, characterized by the presence of a formyl group and a methyl group attached to a butanoate backbone. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbutanoate can be synthesized through the esterification of 2-formyl-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-formyl-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-formyl-3-methylbutanoic acid.
Reduction: 2-formyl-3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-3-methylbutanoate is used in scientific research for its role as an intermediate in organic synthesis. It is employed in the development of new pharmaceuticals, fragrances, and other organic compounds. Its unique structure allows researchers to explore novel chemical reactions and pathways, making it a valuable tool in both academic and industrial research.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3-methylbutanoate involves its interaction with various molecular targets depending on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the formyl and methyl groups.
Methyl butyrate: Another ester with a similar backbone but different alkyl groups.
Ethyl propanoate: Similar ester structure but with a shorter carbon chain.
Uniqueness: Ethyl 2-formyl-3-methylbutanoate is unique due to the presence of both a formyl group and a methyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
ethyl 2-formyl-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRNTBSWKGZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538766 | |
Record name | Ethyl 2-formyl-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21474-92-0 | |
Record name | Ethyl 2-formyl-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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